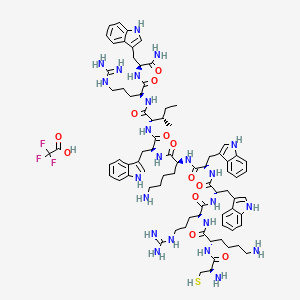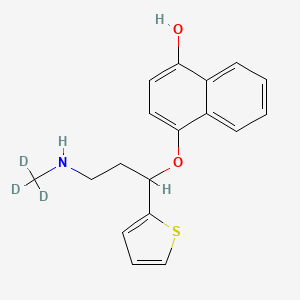
(Rac)-4-Hydroxy Duloxetine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Rac)-4-Hydroxy Duloxetine-d3 is a deuterated form of the compound Duloxetine. Deuteration involves replacing hydrogen atoms with deuterium, a stable hydrogen isotope. This modification can enhance the compound’s stability and alter its pharmacokinetic properties. Duloxetine itself is a serotonin-norepinephrine reuptake inhibitor (SNRI) commonly used to treat major depressive disorder, generalized anxiety disorder, and neuropathic pain .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-4-Hydroxy Duloxetine-d3 typically involves the deuteration of DuloxetineSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process is designed to ensure consistency, scalability, and compliance with regulatory standards. Techniques such as chromatography and mass spectrometry are employed to monitor the purity and isotopic labeling of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(Rac)-4-Hydroxy Duloxetine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
(Rac)-4-Hydroxy Duloxetine-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the effects of deuteration on chemical properties.
Biology: Employed in biological studies to investigate the metabolism and pharmacokinetics of deuterated compounds.
Medicine: Utilized in preclinical and clinical research to evaluate the therapeutic potential and safety of deuterated drugs.
Industry: Applied in the development of new pharmaceuticals and the optimization of drug formulations.
Mécanisme D'action
The mechanism of action of (Rac)-4-Hydroxy Duloxetine-d3 is similar to that of Duloxetine. It inhibits the reuptake of serotonin and norepinephrine, increasing their levels in the synaptic cleft and enhancing neurotransmission. This action is mediated through the binding of the compound to the serotonin and norepinephrine transporters, blocking their reuptake function . The deuteration may also influence the compound’s metabolic stability and half-life .
Comparaison Avec Des Composés Similaires
Similar Compounds
Duloxetine: The non-deuterated form of the compound, used as an SNRI.
Duloxetine hydrochloride: A salt form of Duloxetine with improved water solubility and stability.
(±)-Duloxetine-d3 hydrochloride: Another deuterated form of Duloxetine, used for similar research purposes.
Uniqueness
(Rac)-4-Hydroxy Duloxetine-d3 is unique due to its specific deuteration pattern, which can enhance its pharmacokinetic properties and stability compared to non-deuterated forms. This makes it a valuable tool in research and drug development .
Propriétés
Formule moléculaire |
C18H19NO2S |
|---|---|
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
4-[1-thiophen-2-yl-3-(trideuteriomethylamino)propoxy]naphthalen-1-ol |
InChI |
InChI=1S/C18H19NO2S/c1-19-11-10-17(18-7-4-12-22-18)21-16-9-8-15(20)13-5-2-3-6-14(13)16/h2-9,12,17,19-20H,10-11H2,1H3/i1D3 |
Clé InChI |
DRRXQCXSBONKPD-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])NCCC(C1=CC=CS1)OC2=CC=C(C3=CC=CC=C32)O |
SMILES canonique |
CNCCC(C1=CC=CS1)OC2=CC=C(C3=CC=CC=C32)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


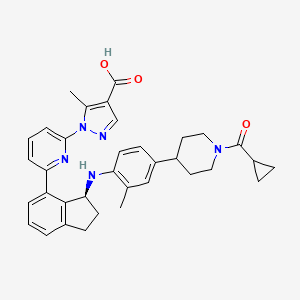

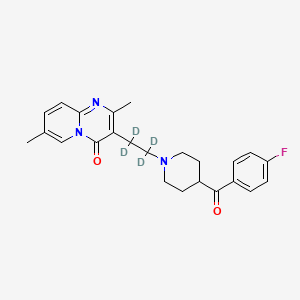
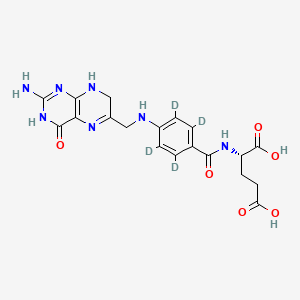

![2-(6-azaspiro[2.5]octan-6-yl)-4-(2-hydroxyethylsulfonylamino)-N-[6-[(2R)-2-methylmorpholin-4-yl]pyridin-2-yl]benzamide](/img/structure/B12425855.png)
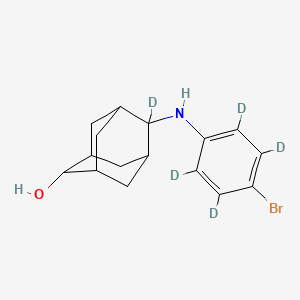


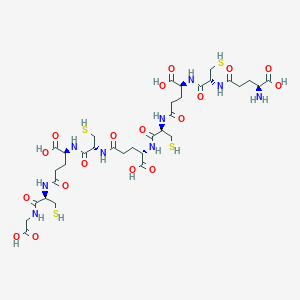
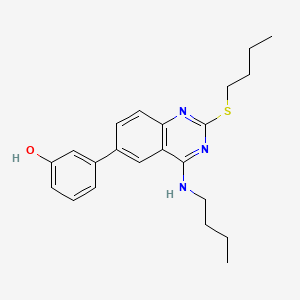

![[(2R,3R,4S,5R,6S,8R,13S,16S,17R,18R)-11-ethyl-8,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B12425900.png)
